molecular formula C14H11NOSe B12646207 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- CAS No. 81744-05-0

1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl-

Cat. No.: B12646207
CAS No.: 81744-05-0
M. Wt: 288.21 g/mol
InChI Key: SSMHBFAVMHUSJN-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is an organoselenium compound. Organoselenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium, which is known for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: Appropriate aromatic precursors with functional groups that can facilitate cyclization.

    Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or other selenium-containing species.

    Reduction: Reduction reactions can convert the compound into different selenium-containing derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential antioxidant and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    Ebselen: Another organoselenium compound with antioxidant properties.

    Selenocysteine: The 21st amino acid, containing selenium.

    Selenomethionine: A naturally occurring amino acid with selenium.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other organoselenium compounds.

Properties

CAS No.

81744-05-0

Molecular Formula

C14H11NOSe

Molecular Weight

288.21 g/mol

IUPAC Name

6-methyl-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C14H11NOSe/c1-10-7-8-12-13(9-10)17-15(14(12)16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

SSMHBFAVMHUSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3

Origin of Product

United States

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